Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H21BrFNO3. This compound is notable for its structural complexity, which includes a piperidine ring, a tert-butyl ester group, and a phenoxy group substituted with bromine and fluorine atoms. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction where a suitable phenol derivative reacts with the piperidine ring.
Halogenation: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the piperidine ring.
Reduction Products: Reduced forms of the piperidine ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is used to study the interactions of halogenated phenoxy groups with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the development of new therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group, substituted with bromine and fluorine, can interact with enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-chloro-2-fluorophenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromo-2-methylphenoxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is unique due to the specific combination of bromine and fluorine substituents on the phenoxy group. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Biological Activity
Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of Vandetanib, an anti-cancer drug. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C16H22BrFNO3
- Molecular Weight : 373.26 g/mol
- IUPAC Name : this compound
The structure consists of a piperidine ring substituted with a tert-butyl group and a phenoxy moiety containing bromine and fluorine substituents, which are crucial for its biological activity.
This compound is primarily recognized for its role as an intermediate in the synthesis of Vandetanib. Vandetanib acts as a kinase inhibitor , targeting several key receptors involved in tumor growth:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Epidermal Growth Factor Receptor (EGFR)
- RET-Tyrosine Kinase
These targets are critical in cancer biology, as they play significant roles in angiogenesis, cell proliferation, and survival pathways in various tumors, especially thyroid cancer .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. Vandetanib, which incorporates this compound as an intermediate, has shown effectiveness in clinical settings:
- Clinical Studies : Vandetanib has been approved for the treatment of medullary thyroid carcinoma and has demonstrated efficacy against other tumor types by inhibiting angiogenesis and tumor growth .
Structure-Activity Relationship (SAR)
The presence of bromine and fluorine atoms in the phenoxy group enhances the compound's binding affinity to target kinases. Studies have shown that modifications in these substituents can lead to variations in potency and selectivity against different cancer cell lines. For instance, fluorinated analogs often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .
Case Studies
- Vandetanib Efficacy : A clinical trial demonstrated that Vandetanib significantly prolonged progression-free survival in patients with advanced medullary thyroid carcinoma compared to placebo .
- Inhibitory Activity : In vitro studies on related piperidine derivatives have shown IC50 values ranging from 13 to 22 μM against various cancer cell lines, indicating substantial inhibitory activity .
Data Tables
Property | Value |
---|---|
Molecular Weight | 373.26 g/mol |
IUPAC Name | This compound |
Anticancer Activity | Kinase inhibition (VEGFR, EGFR) |
IC50 (related compounds) | 13 - 22 μM |
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKILXTQVUSIKIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.